bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the molecular formula C16H26Cl2Si2Zr and a molecular weight of 436.68 g/mol . This compound is characterized by the presence of zirconium coordinated to two trimethylsilylcyclopentadienyl ligands and two chloride ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with trimethylsilylcyclopentadiene. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference . The general reaction can be represented as follows:
ZrCl4+2(C5H4Si(CH3)3)→(C5H4Si(CH3)3)2ZrCl2
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or sublimation techniques .
Chemical Reactions Analysis
Types of Reactions: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and Grignard reagents. The reactions are typically carried out in an inert atmosphere using solvents like toluene or THF.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation state.
Polymerization Reactions: The compound is used as a catalyst in the presence of monomers like ethylene or propylene, often under high pressure and temperature.
Major Products Formed:
Substitution Reactions: The major products are substituted zirconium complexes.
Oxidation and Reduction Reactions: The products vary depending on the oxidation state achieved.
Polymerization Reactions: High molecular weight polymers such as polyethylene or polypropylene.
Scientific Research Applications
Chemistry: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in organic synthesis, particularly in the polymerization of olefins. It is also used in the synthesis of various organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and as imaging agents .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials. It is also employed in the manufacture of electronic components and coatings .
Mechanism of Action
The mechanism by which bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The zirconium center facilitates the activation of monomers, leading to polymerization. The trimethylsilylcyclopentadienyl ligands stabilize the zirconium center, enhancing its catalytic activity . The molecular targets and pathways involved include the coordination of monomers to the zirconium center, followed by insertion and propagation steps in the polymerization process .
Comparison with Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride (Zirconocene dichloride): This compound is similar in structure but lacks the trimethylsilyl groups.
Bis(trimethylsilylcyclopentadienyl)titanium dichloride: Similar in structure but with titanium instead of zirconium.
Uniqueness: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride is unique due to the presence of trimethylsilyl groups, which enhance its solubility and stability. This makes it more effective in certain catalytic applications compared to its analogs .
Properties
Molecular Formula |
C16H26Cl2Si2Zr |
---|---|
Molecular Weight |
436.7 g/mol |
InChI |
InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
JJQHEAPVGPSOKX-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C)(C)[C]1[CH][CH][CH][CH]1.C[Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.